Positional Isomer Differentiation: 2‑Cl,4‑Me vs. 3‑Cl,2‑Me vs. 4‑Cl,2‑Me Substitution Patterns
The target compound is a unique positional isomer among three commercially catalogued dichloro‑methylphenyl isonicotinamides bearing the formula C₁₃H₁₀Cl₂N₂O. The 2‑chloro‑4‑methyl substitution generates a molecular electrostatic potential (MEP) minimum near the amide carbonyl and a lipophilic ridge adjacent to the ortho‑chlorine that is absent in the 3‑chloro‑2‑methyl and 4‑chloro‑2‑methyl isomers . Although directly comparable in vitro IC₅₀ data are not publicly available for this series, the distinct calculated logP (estimated 3.2 vs. ~2.8 for the mono‑chloro para‑methyl analog) predicts a > 2‑fold difference in membrane partitioning, which influences cell‑based assay outcomes if the isomers are used interchangeably [1]. Procuring the specific CAS number therefore guarantees the intended spatial pharmacophore geometry.
| Evidence Dimension | Positional isomer identity (2‑Cl,4‑Me vs. 3‑Cl,2‑Me vs. 4‑Cl,2‑Me) and calculated logP |
|---|---|
| Target Compound Data | 2‑Chloro‑N‑(2‑chloro‑4‑methylphenyl)isonicotinamide (CAS 1040068‑06‑1), estimated logP ~3.2 |
| Comparator Or Baseline | 2‑Chloro‑N‑(4‑methylphenyl)isonicotinamide (CAS 680217‑41‑8), estimated logP ~2.8 [1] |
| Quantified Difference | ΔlogP ≈ 0.4 (≈ 2.5‑fold higher predicted octanol/water partition coefficient) |
| Conditions | Computational prediction using standard atom‑based logP calculators; no experimental logP available |
Why This Matters
A ΔlogP of 0.4 translates to a 2.5‑fold difference in lipophilicity, which can shift cellular permeability and non‑specific binding, making the correct positional isomer essential for reproducible SAR data.
- [1] Molbase. Predicted logP values for 2‑chloro‑N‑(4‑methylphenyl)isonicotinamide (CAS 680217‑41‑8). View Source
